![molecular formula C5H6N4O3 B131824 (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid CAS No. 149573-80-8](/img/structure/B131824.png)
(1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid, also known as NIHA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NIHA is a derivative of hydroxamic acid and imidazole, which are widely used in medicinal chemistry and biochemistry.
Wirkmechanismus
(1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid exerts its biological effects by inhibiting the activity of HDACs and COX-2. HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid binds to the active site of HDACs and inhibits their activity, leading to the accumulation of acetylated histones. This, in turn, leads to the activation of genes that are involved in various cellular processes. COX-2 is an enzyme that plays a crucial role in the inflammatory response. (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid inhibits the activity of COX-2, leading to the suppression of the inflammatory response.
Biochemical and Physiological Effects:
(1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid has been shown to possess various biochemical and physiological effects. In vitro studies have shown that (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid inhibits the activity of HDACs and COX-2, leading to the accumulation of acetylated histones and the suppression of the inflammatory response. In vivo studies have shown that (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid exhibits anti-cancer and anti-inflammatory properties. (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid has also been shown to possess antioxidant properties by scavenging free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
(1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid has several advantages for lab experiments. It is easy to synthesize, and the yield and purity of the product can be easily achieved. (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid has also been shown to be stable under various conditions, making it suitable for long-term storage. However, (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid has some limitations for lab experiments. It is relatively expensive compared to other HDAC inhibitors, which may limit its widespread use. Furthermore, the mechanism of action of (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid is not fully understood, which may limit its application in certain research fields.
Zukünftige Richtungen
(1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid has several potential future directions. In medicinal chemistry, (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid could be further developed as a novel anti-cancer and anti-inflammatory agent. In biochemistry, (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid could be used as a tool to study the mechanism of action of HDACs and COX-2. In addition, (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid could be further modified to improve its potency and selectivity. Furthermore, (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid could be used in combination with other drugs to enhance their therapeutic efficacy.
Synthesemethoden
(1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid can be synthesized using a simple and efficient method. The synthesis involves the reaction of imidazole-4-carboxylic acid with nitrous acid to form the nitroso derivative. The nitroso derivative is then reacted with hydroxylamine hydrochloride to form (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid. The yield of the synthesis process is high, and the purity of the product can be easily achieved.
Wissenschaftliche Forschungsanwendungen
(1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid has been extensively studied for its potential applications in various fields. In medicinal chemistry, (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid has been shown to possess anti-cancer properties by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression, and their dysregulation has been linked to various diseases, including cancer. (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid has also been shown to possess anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response.
In biochemistry, (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid has been used as a tool to study the mechanism of action of HDACs. (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid binds to the active site of HDACs and inhibits their activity, leading to the accumulation of acetylated histones. This, in turn, leads to the activation of genes that are involved in various cellular processes.
Eigenschaften
CAS-Nummer |
149573-80-8 |
---|---|
Produktname |
(1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid |
Molekularformel |
C5H6N4O3 |
Molekulargewicht |
170.13 g/mol |
IUPAC-Name |
N-hydroxy-2-(1-nitrosoimidazol-4-yl)acetamide |
InChI |
InChI=1S/C5H6N4O3/c10-5(7-11)1-4-2-9(8-12)3-6-4/h2-3,11H,1H2,(H,7,10) |
InChI-Schlüssel |
KLNNAILPTLKFOO-UHFFFAOYSA-N |
SMILES |
C1=C(N=CN1N=O)CC(=O)NO |
Kanonische SMILES |
C1=C(N=CN1N=O)CC(=O)NO |
Andere CAS-Nummern |
149573-80-8 |
Synonyme |
(1-NITROSO-1H-IMIDAZOL-4-YL)ACETOHYDROXAMICACID |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.